molecular formula C9H10O3 B1662144 Ethyl vanillin CAS No. 121-32-4

Ethyl vanillin

Cat. No. B1662144
CAS RN: 121-32-4
M. Wt: 166.17 g/mol
InChI Key: CBOQJANXLMLOSS-UHFFFAOYSA-N
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Description

Ethyl vanillin is an organic compound with the formula (C2H5O)(HO)C6H3CHO . This colorless solid consists of a benzene ring with hydroxyl, ethoxy, and formyl groups on the 4, 3, and 1 positions, respectively . It is a homologue of vanillin, differing on the 3 position . It is widely used in foods, spices, cosmetics, and pharmaceuticals .


Synthesis Analysis

Ethyl vanillin is prepared from catechol, beginning with ethylation to give guaethol . This ether condenses with glyoxylic acid to give the corresponding mandelic acid derivative . By oxidation and decarboxylation, ethyl vanillin is produced .


Molecular Structure Analysis

The molecular formula of ethyl vanillin is C9H10O3 . It has an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da .


Chemical Reactions Analysis

The synthesis of ethyl vanillin involves a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . Different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids are used in the synthesis .


Physical And Chemical Properties Analysis

Ethyl vanillin exhibits a high melting point range of 76 to 78 °C and a boiling point of 285 °C . It has excellent solubility in ethanol, propylene glycol, and other organic solvents, but it is sparingly soluble in water .

Scientific Research Applications

1. Pharmacological Properties

  • Ethyl vanillin (EVA) has shown potential in pharmacology due to its anti-angiogenic, anti-inflammatory, and antinociceptive properties. Studies have demonstrated its ability to inhibit nitric oxide production and reduce reactive oxygen species levels, which contributes to these effects (Jung et al., 2010).

2. Membrane-based Solvent Extraction

  • EVA plays a role in membrane-based solvent extraction processes. Research has evaluated its effectiveness in the recovery of vanillin from bioconversion processes, showing the potential for efficient extraction methods (Sciubba et al., 2009).

3. Effects on Coronary Arterial Smooth Muscle

  • Investigations into the effects of vanillins, including EVA, on coronary arterial smooth muscle have been conducted. These studies reveal that EVA and similar compounds can induce relaxation in these muscles, potentially offering therapeutic applications for coronary or cerebral vasospasms (Raffai et al., 2014).

4. Interaction with Cytochrome P450 Activity

  • The impact of EVA on cytochrome P450 enzymes has been assessed, indicating that EVA does not significantly affect the activity of several human CYP450 enzymes, suggesting a low potential for adverse drug interactions (Chen et al., 2012).

5. Flavor Encapsulation and Release

  • EVA is used in the development of flavor alginate formulations for thermally processed foods. Research into the encapsulation of EVA in alginate gel microbeads has shown promising results for controlled flavor release in food applications (Manojlovic et al., 2008).

6. Antioxidant Properties

  • EVA exhibits antioxidant properties, as demonstrated in various assay systems. Its effectiveness in inhibiting oxidative hemolysis and raising antioxidant activity in plasma has been highlighted, suggesting potential health benefits (Tai et al., 2011).

7. Food Packaging Applications

  • EVA has been incorporated into chitosan/poly(vinyl alcohol) films for food packaging, enhancing mechanical, structural, barrier, and antibacterial properties. This demonstrates its potential as an active component in food packaging materials (Narasagoudr et al., 2020).

Safety And Hazards

Ethyl vanillin is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

A key finding for the food and beverage industry is the discovery of ethyl vanillin in a specially-bred strawberry . This could prove valuable for the flavor and food industries in the quest of offering consumers more natural flavors . Additionally, there is ongoing research into the biological synthesis of vanillin, which could potentially be applied to ethyl vanillin .

properties

IUPAC Name

3-ethoxy-4-hydroxybenzaldehyde
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InChI

InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3
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InChI Key

CBOQJANXLMLOSS-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)O
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Molecular Formula

C9H10O3
Record name ETHYL VANILLIN
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DSSTOX Substance ID

DTXSID5021968
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Molecular Weight

166.17 g/mol
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Physical Description

Ethyl vanillin appears as colorless crystals. More intense vanilla odor and taste than vanillin. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Colorless, white, or slightly yellow solid with an intense vanilla odor; [HSDB] White crystalline powder; [MSDSonline], Solid, colourless or slightly yellow crystal flakes with an intense vanilla odour
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Boiling Point

285 °C, 285.00 to 294.00 °C. @ 760.00 mm Hg
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Flash Point

145 °C (293 °F) - closed cup
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Solubility

Slightly soluble (NTP, 1992), In water, 2,822 mg/L at 25 °C, Slightly soluble in water (1 g in 100 mL at 50 °C), Soluble in ethanol, ether, benzene, chloroform, Freely soluble in ... solutions of alkali hydroxides; soluble in glycerol, propylene glycol, Solubility in 95% alcohol about 1 g/2 mL, 2.82 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, very soluble (1g in 2ml) (in ethanol)
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Vapor Pressure

0.0000104 [mmHg], 1.04X10-5 mm Hg at 25 °C
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Product Name

Ethyl vanillin

Color/Form

Fine, crystalline needles, White or slightly yellowish crystals, Colorless flakes

CAS RN

121-32-4
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Melting Point

171 to 172 °F (NTP, 1992), 76.7 °C, 76 - 78 °C
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Synthesis routes and methods

Procedure details

The foregoing formula may require a solubilizing agent, e.g., the methyl ester of dihydroabietic acid (commerical name:HERCOLYN D®), benzyl benzoate, isopropyl myristate and/or C12 -C14 isoparaffin hydrocarbons.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
isoparaffin hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,940
Citations
A Tai, T Sawano, F Yazama - Bioscience, biotechnology, and …, 2011 - academic.oup.com
… of ethyl vanillin, a vanillin analog, as compared with the activities of vanillin and other vanillin analogs using multiple assay systems. Ethyl vanillin … to those of ethyl vanillin and vanillin in …
Number of citations: 59 academic.oup.com
K Hussain, G Thorsen, D Malthe-Sørenssen - Chemical engineering …, 2001 - Elsevier
… Vanillin and ethyl vanillin were used as model substances. The metastable zone was determined in mixtures of water–alcohol and water–acetonitrile. The occurrence of polymorphism …
Number of citations: 60 www.sciencedirect.com
GP Yemis, F Pagotto, S Bach, P Delaquis - Journal of food protection, 2011 - Elsevier
… ) and minor amounts of ethyl vanillin (3-ethoxy-4-… to determine whether vanillin, ethyl vanillin, or vanillic acid … the potential value of vanillin, ethyl vanillin, or vanillic acid as …
Number of citations: 75 www.sciencedirect.com
LS de Jager, GA Perfetti, GW Diachenko - Journal of chromatography A, 2007 - Elsevier
… for the determination of vanillin, ethyl vanillin, and coumarin in vanilla extract products. The optimized method was used to determine vanillin, ethyl vanillin, and coumarin in a survey of …
Number of citations: 119 www.sciencedirect.com
Y Ni, G Zhang, S Kokot - Food chemistry, 2005 - Elsevier
Maltol (MAL), ethyl maltol (EMA), vanillin (VAN) and ethyl vanillin (EVA) are food additives, and they have well defined UV spectra. However, these overlapped seriously, and it is difficult …
Number of citations: 182 www.sciencedirect.com
X Chen, M Wei, H Zhang, C Luo, Y Chen… - Food and Chemical …, 2012 - Elsevier
… Vanillin and ethyl vanillin are the widely used food additives … the impact of vanillin and ethyl vanillin on the activities of … that vanillin and ethyl vanillin had no significant effect on the …
Number of citations: 30 www.sciencedirect.com
LS De Jager, GA Perfetti, GW Diachenko - Food Chemistry, 2008 - Elsevier
… The data also shows that samples with the highest ethyl vanillin concentrations also had … vanillin and ethyl vanillin levels. The concentrations of vanillin and ethyl vanillin found in this …
Number of citations: 116 www.sciencedirect.com
É Pérez-Esteve, MJ Lerma-García, A Fuentes… - Food Control, 2016 - Elsevier
… extraction of vanillin and ethyl vanillin in cocoa powders, … ethyl vanillin in concentration ranges comprised between 5.6 and 90.8, and 5.1 and 12.2 mg/100 g for vanillin and ethyl vanillin, …
Number of citations: 47 www.sciencedirect.com
B Qu, J Jiang, X Mao, G Dong, Y Liu, L Li… - Food Additives & …, 2021 - Taylor & Francis
… for the identification of vanillin and ethyl vanillin in infant formula (… vanillin, methyl vanillin and ethyl vanillin in milk and dairy … contents of vanillin, ethyl vanillin and methyl vanillin together …
Number of citations: 12 www.tandfonline.com
S Zhang, L Zhou, W Yang, C Xie, Z Wang… - Crystal Growth & …, 2020 - ACS Publications
… In this paper, PVP is shown to improve ethyl vanillin habit from platelike to a more favorable blocklike. The mechanism is explored from the interactions between solvent/additive and …
Number of citations: 16 pubs.acs.org

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